
4-Amino-3-(pyridin-4-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(pyridin-4-yl)butan-1-ol is an organic compound with the molecular formula C9H14N2O. It is a derivative of butanol with a pyridine ring and an amino group attached to the carbon chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(pyridin-4-yl)butan-1-ol typically involves the reaction of 4-pyridinecarboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
4-Amino-3-(pyridin-4-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Thionyl chloride for halogenation, acetic anhydride for esterification.
Major Products
The major products formed from these reactions include oximes, nitriles, halides, and esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Amino-3-(pyridin-4-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of 4-Amino-3-(pyridin-4-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(Pyridin-4-yl)butan-1-ol: Similar structure but lacks the amino group.
4-Amino-1-(pyridin-3-yl)butan-1-one: Contains a ketone group instead of a hydroxyl group.
4-(Pyridin-3-yl)butan-1-ol: Similar structure but with the pyridine ring at a different position.
Uniqueness
4-Amino-3-(pyridin-4-yl)butan-1-ol is unique due to the presence of both an amino group and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various fields of research .
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
4-amino-3-pyridin-4-ylbutan-1-ol |
InChI |
InChI=1S/C9H14N2O/c10-7-9(3-6-12)8-1-4-11-5-2-8/h1-2,4-5,9,12H,3,6-7,10H2 |
InChIキー |
SGJKMSZGGSQXGT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(CCO)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


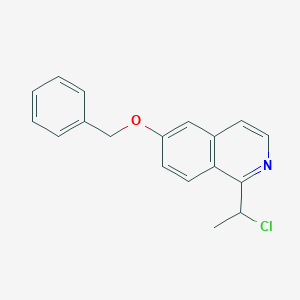
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)
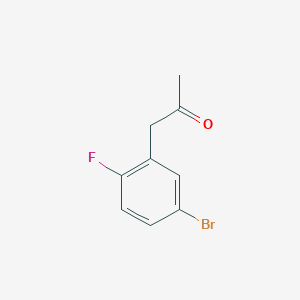
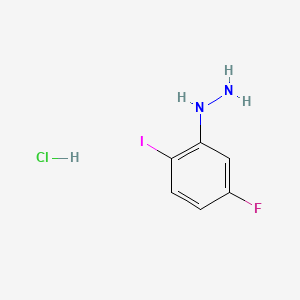
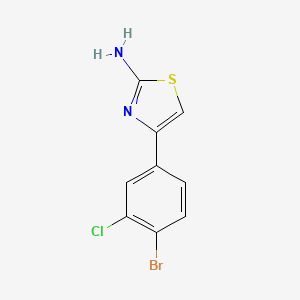

![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
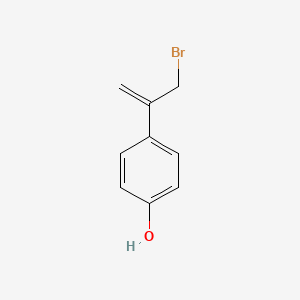
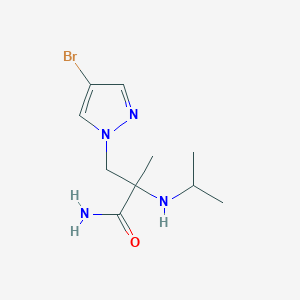
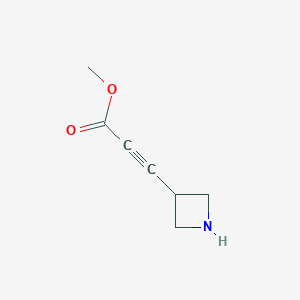
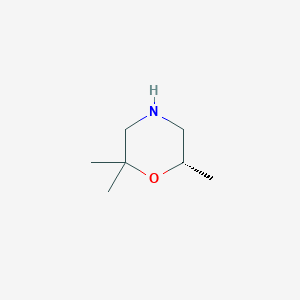
![Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)


